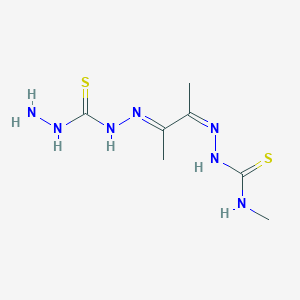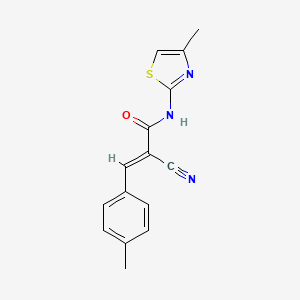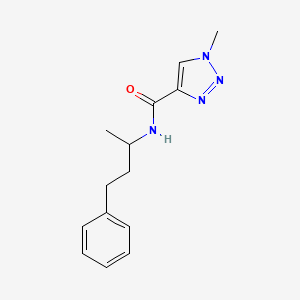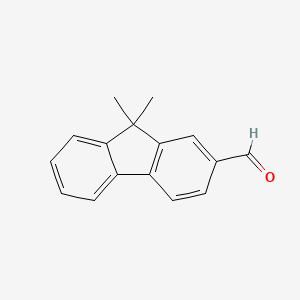
9,9-Dimethyl-9H-fluorene-2-carbaldehyde
Übersicht
Beschreibung
9,9-Dimethyl-9H-fluorene-2-carbaldehyde: is an organic compound with the molecular formula C16H14O. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9-position and an aldehyde group at the 2-position. This compound is known for its applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 9,9-Dimethyl-9H-fluorene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It serves as a precursor for the synthesis of organic semiconducting polymers used in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging.
Industry:
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde are not mentioned in the literature, related compounds have been used in the development of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices . This suggests potential future applications in these areas.
Wirkmechanismus
Target of Action
Similar compounds have been used in the field of organic optoelectronics , suggesting potential targets could be related to light-emitting or light-absorbing processes in these systems.
Mode of Action
It’s possible that this compound interacts with its targets through electronic transitions, given its potential use in optoelectronic applications .
Biochemical Pathways
Based on its potential application in optoelectronics , it may influence pathways related to light absorption and emission.
Result of Action
Given its potential use in optoelectronics , it may influence light-related processes at the molecular and cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Lithiation and Formylation: One common method involves the lithiation of 9,9-dimethylfluorene followed by formylation. The process typically involves the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (around -78°C).
Bromination and Subsequent Formylation: Another method involves the bromination of 9,9-dimethylfluorene followed by formylation using DMF and a base such as lithium diisopropylamide (LDA).
Industrial Production Methods: Industrial production methods for 9,9-dimethyl-9H-fluorene-2-carbaldehyde are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 9,9-dimethyl-9H-fluorene-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 9,9-Dimethyl-9H-fluorene-2-carboxylic acid.
Reduction: 9,9-Dimethyl-9H-fluorene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
9-Fluorenecarboxaldehyde: Similar structure but lacks the two methyl groups at the 9-position.
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Contains a bromine atom at the 7-position, which can influence its reactivity and applications.
Uniqueness:
Steric Effects: The presence of the two methyl groups at the 9-position in 9,9-dimethyl-9H-fluorene-2-carbaldehyde introduces steric hindrance, which can affect its reactivity compared to 9-fluorenecarboxaldehyde.
Electronic Properties: The methyl groups also influence the electronic properties of the compound, making it more suitable for certain applications in material science.
Eigenschaften
IUPAC Name |
9,9-dimethylfluorene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRMSQQQCEPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine](/img/structure/B2754716.png)
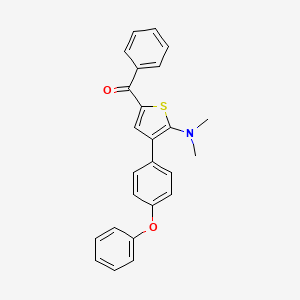


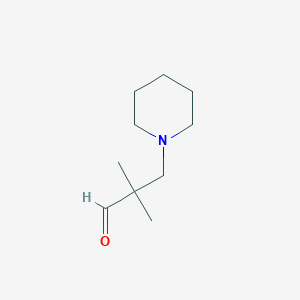
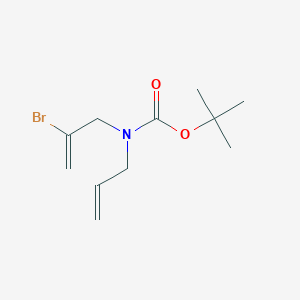

![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2754726.png)
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
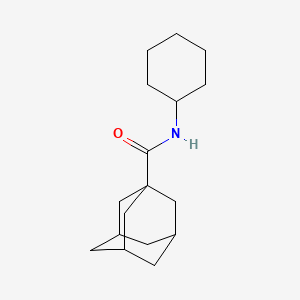
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
